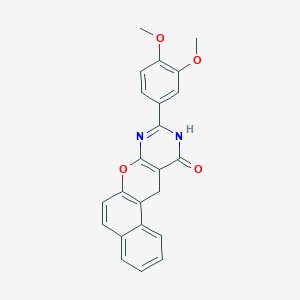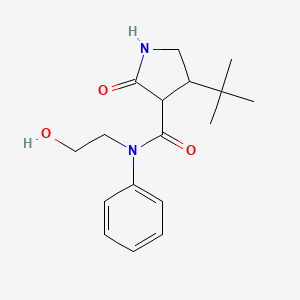![molecular formula C20H22N2O4S B6429942 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea CAS No. 2097909-66-3](/img/structure/B6429942.png)
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)-3-[2-(Furan-2-yl)-2-(Thiophen-2-yl)ethyl]urea, or 1,3-DMPTU, is an organosulfur compound that has been studied for its applications in scientific research. It is a chiral compound, meaning that it has two enantiomeric forms, and it has a variety of potential uses in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
1,3-DMPTU has been used in a variety of scientific research applications, including as a chiral ligand in catalytic asymmetric reactions, as a building block for drug synthesis, and as a scaffold for the synthesis of other organosulfur compounds. Additionally, it has been used as a substrate for the study of enzymes such as cytochrome P450 and as a reagent for the synthesis of other organosulfur compounds.
Mecanismo De Acción
1,3-DMPTU is believed to act as an inhibitor of the enzyme cytochrome P450. This enzyme is responsible for the metabolism of many drugs and other organic compounds, and it has been shown that 1,3-DMPTU can inhibit the activity of this enzyme in a dose-dependent manner. Additionally, 1,3-DMPTU has been shown to bind to the active site of the enzyme and to inhibit the binding of other substrates, thus preventing the enzyme from performing its normal metabolic functions.
Biochemical and Physiological Effects
1,3-DMPTU has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of the enzyme cytochrome P450, which can lead to decreased levels of certain drugs and other organic compounds in the body. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, and it has been shown to reduce the expression of certain genes involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1,3-DMPTU in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and it is stable enough to be stored for long periods of time. Additionally, it is a non-toxic compound and it is relatively inexpensive to purchase. However, there are some limitations to the use of 1,3-DMPTU in laboratory experiments. It is a relatively new compound, and so there is limited information available regarding its potential biological effects. Additionally, it is a chiral compound, and so the enantiomeric form used in experiments must be carefully selected in order to obtain the desired results.
Direcciones Futuras
1,3-DMPTU has a wide range of potential applications in the field of medicinal chemistry, and there are a number of potential future directions for research. One potential direction is to further explore the mechanism of action of 1,3-DMPTU, in order to better understand how it affects the activity of cytochrome P450 and other enzymes. Additionally, further research could be done to explore the potential therapeutic applications of 1,3-DMPTU, such as its use as an antioxidant or anti-inflammatory agent. Finally, further research could be done to explore the potential synthetic applications of 1,3-DMPTU, such as its use as a building block for drug synthesis or as a scaffold for the synthesis of other organosulfur compounds.
Métodos De Síntesis
1,3-DMPTU can be synthesized from two commercially available starting materials, 3,4-dimethoxyphenylacetonitrile and 2-furyl-2-thiophene ethyl thiourea. The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium on carbon, in a solvent such as dimethylformamide. The reaction proceeds in two steps, with the first step involving the formation of a palladium-thiourea complex, and the second step involving the addition of the 3,4-dimethoxyphenylacetonitrile to the complex. The reaction is typically conducted at temperatures between 80 and 90°C for a few hours.
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-24-17-8-7-14(11-18(17)25-2)12-21-20(23)22-13-15(16-5-3-9-26-16)19-6-4-10-27-19/h3-11,15H,12-13H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZAKJFSJRMBJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CO2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline](/img/structure/B6429875.png)
![1-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6429877.png)

![4-tert-butyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B6429890.png)
![3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea](/img/structure/B6429897.png)
![1-[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B6429901.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B6429902.png)
![5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B6429913.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6429917.png)
![N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6429936.png)
![1-[(oxolan-2-yl)methyl]-3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B6429949.png)
![N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6429955.png)
![5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B6429959.png)